Superior Structural Integrity vs. Oxidative Iodination (Iodogen) in Human Hemoglobin
A direct comparison demonstrated that labeling human hemoglobin with Bolton-Hunter reagent preserves its native structure, whereas the oxidative Iodogen method caused disruption and iron oxidation, resulting in a more acidic molecule [1].
| Evidence Dimension | Preservation of native protein structure |
|---|---|
| Target Compound Data | Preserved native structure |
| Comparator Or Baseline | Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) |
| Quantified Difference | Iodogen caused disruption of native structure and iron oxidation; Bolton-Hunter preserved native structure |
| Conditions | Electrophoretic studies (SDS-PAGE) of 125I-labeled human hemoglobin |
Why This Matters
This is critical for assays requiring structurally intact, functional hemoglobin, where oxidative damage from alternatives like Iodogen would confound results.
- [1] Frantzen, F., Heggli, D. E., & Sundrehagen, E. (1995). Radiolabelling of human haemoglobin using the 125I-Bolton-Hunter reagent is superior to oxidative iodination for conservation of the native structure of the labelled protein. Biotechnology and Applied Biochemistry, 22(2), 161-167. DOI: 10.1111/j.1470-8744.1995.tb00344.x View Source
